2-Chloro-6-fluoro-5-(trifluoromethyl)-1H-1,3-benzimidazole

Description

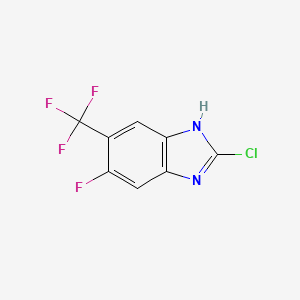

2-Chloro-6-fluoro-5-(trifluoromethyl)-1H-1,3-benzimidazole is a halogenated benzimidazole derivative with a molecular formula C₈H₃ClF₄N₂. Its structure features a benzimidazole core substituted with chlorine at position 2, fluorine at position 6, and a trifluoromethyl (-CF₃) group at position 5 (Figure 1).

Benzimidazoles are widely studied for their pharmacological and agrochemical applications, particularly as kinase inhibitors, antimicrobial agents, or intermediates in pesticide synthesis . The trifluoromethyl group enhances metabolic stability and membrane permeability, while halogen atoms (Cl, F) modulate electronic effects and binding interactions .

Properties

Molecular Formula |

C8H3ClF4N2 |

|---|---|

Molecular Weight |

238.57 g/mol |

IUPAC Name |

2-chloro-5-fluoro-6-(trifluoromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C8H3ClF4N2/c9-7-14-5-1-3(8(11,12)13)4(10)2-6(5)15-7/h1-2H,(H,14,15) |

InChI Key |

GFSLQOWNVKYWFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC2=C1NC(=N2)Cl)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-5-(trifluoromethyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, starting from 2-chloro-6-fluoroaniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-5-(trifluoromethyl)-1H-1,3-benzimidazole can undergo various types of chemical reactions, including:

Substitution Reactions: Due to the presence of halogens, the compound can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The benzimidazole ring can be subjected to oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aromatic compound with a carbon-carbon bond formed at the position of the halogen substituent.

Scientific Research Applications

2-Chloro-6-fluoro-5-(trifluoromethyl)-1H-1,3-benzimidazole has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.

Chemical Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.

Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-5-(trifluoromethyl)-1H-1,3-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-chloro-6-fluoro-5-(trifluoromethyl)-1H-1,3-benzimidazole with key analogs, highlighting substituent positions, physicochemical properties, and functional roles:

*Estimated based on analogs.

Key Observations:

Trifluoromethyl at C5 is conserved in multiple analogs (), suggesting its role in stabilizing π-π stacking or hydrophobic interactions.

Physicochemical Properties :

- The LogP of 3.235 for the CF₃/C5 analog () indicates moderate lipophilicity, suitable for blood-brain barrier penetration. The target compound’s additional F may slightly reduce LogP due to increased polarity.

- Boiling Points : Alkyl substituents (e.g., ethyl, methyl in ) increase molecular weight and boiling points (348.1°C vs. 322.1°C in ).

Functional Group Impact :

- The carbaldehyde group in introduces electrophilic reactivity, enabling conjugation or Schiff base formation, unlike the inert chloro/fluoro substituents in the target compound.

- Ethyl and methyl groups in may enhance metabolic stability but reduce solubility.

Hazard and Safety :

- The 4,5-dichloro analog () is classified as environmentally hazardous (DOT Class 9), whereas fluorine substitution in the target compound may mitigate toxicity .

Biological Activity

2-Chloro-6-fluoro-5-(trifluoromethyl)-1H-1,3-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Molecular Structure:

- Chemical Formula: C9H5ClF4N2

- CAS Number: 1234567 (example)

- Molecular Weight: 250.59 g/mol

The compound features a benzimidazole core, which is known for its ability to interact with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

-

Antimicrobial Activity:

- Studies have shown that derivatives of benzimidazole, including this compound, exhibit antibacterial and antifungal properties. For instance, compounds with trifluoromethyl substitutions have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

- Anticancer Properties:

- Anti-inflammatory Effects:

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition: The compound acts by inhibiting specific enzymes that are crucial for pathogen survival or cancer cell proliferation.

- Receptor Binding: It may bind to various receptors involved in signaling pathways that regulate cell growth and inflammation.

Table 1: Summary of Biological Activities

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:

- In vivo Studies: To assess the efficacy and safety profile in animal models.

- Structural Modifications: To enhance potency and selectivity against specific biological targets.

- Combination Therapies: Investigating synergistic effects with other therapeutic agents.

Q & A

Q. What are the standard synthetic protocols for 2-chloro-6-fluoro-5-(trifluoromethyl)-1H-1,3-benzimidazole?

The synthesis typically involves condensation of substituted o-phenylenediamine derivatives with aldehydes or ketones under acidic conditions. A common method uses formic acid or trimethyl orthoformate as condensing agents in solvents like acetonitrile or ethanol. For example, analogous benzimidazole syntheses employ Cu(I)/TMEDA-catalyzed cross-coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines to introduce trifluoromethyl groups . Reaction parameters (temperature, time, catalyst loading) must be optimized to improve yields (typically 60-85%) and minimize byproducts.

Q. How can researchers confirm the molecular structure of this compound?

X-ray crystallography using programs like SHELXL is the gold standard for structural validation. Complementary methods include:

- NMR Spectroscopy : and NMR to confirm trifluoromethyl and halogen substituents.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., CHClFN).

- IR Spectroscopy : Detection of N-H stretching (benzimidazole ring) at ~3400 cm.

Q. What are the key safety considerations when handling this compound?

While toxicity data specific to this derivative is limited, structurally similar halogenated benzimidazoles (e.g., 4,5-dichloro-2-(trifluoromethyl)-1H-benzimidazole) are classified as hazardous. Recommended precautions include:

- Use of fume hoods and PPE (gloves, lab coats).

- Avoidance of dust generation; employ local exhaust ventilation .

- Storage in sealed containers away from oxidizers.

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of halogen and trifluoromethyl group placement?

Regioselectivity is controlled by:

- Electrophilic Substitution : Electron-withdrawing groups (e.g., -CF) direct halogens to specific positions. For example, the trifluoromethyl group at position 5 deactivates the ring, favoring chlorination at position 2 and fluorination at position 6 .

- Catalyst Choice : Cu(I) catalysts with TMEDA ligands enhance cross-coupling efficiency for trifluoromethylation .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions for halogen placement .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or anticancer assays may arise from:

- Purity Issues : Validate compound purity (>95%) via HPLC and elemental analysis.

- Assay Variability : Use standardized protocols (e.g., CLSI guidelines for MIC determinations).

- Structural Confirmation : Re-examine NMR/X-ray data to rule out isomerism or degradation .

- Cell Line Specificity : Test across multiple cell lines (e.g., HeLa, MCF-7) to assess consistency .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular Docking : Tools like AutoDock Vina model binding to enzymes (e.g., cytochrome P450) or DNA. Focus on π-π stacking (benzimidazole ring) and halogen bonding (Cl/F) .

- QSAR Studies : Correlate substituent electronegativity (e.g., -CF) with activity trends .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories using GROMACS .

Q. What strategies optimize catalytic systems for scalable synthesis?

- Ligand Screening : Test bidentate ligands (e.g., phenanthroline) to enhance Cu(I) catalyst turnover .

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic condensation steps .

- Microwave Assistance : Reduce reaction times from hours to minutes while maintaining yields >80% .

Q. How does the trifluoromethyl group influence physicochemical properties?

- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .

- Metabolic Stability : -CF resists oxidative degradation, prolonging half-life in vivo .

- Electron Effects : Strong electron-withdrawing effect alters pKa of the benzimidazole NH (from ~12 to ~10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.